N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide
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Description
“N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide” is a complex organic compound. It contains a cyclopropyl group (a three-membered carbon ring), an ethoxy group (an ethyl group attached to an oxygen atom), a fluorobenzenesulfonamido group (a benzene ring with a fluorine atom and a sulfonamide group attached), and an acetamide group (an acetyl group attached to an amine). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic ring, the amide group, and the ethoxy group would all contribute to the compound’s overall shape and properties .Chemical Reactions Analysis
The types of chemical reactions this compound can undergo would depend on its functional groups. The amide group might undergo hydrolysis or reduction. The aromatic ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of an aromatic ring could contribute to its stability, and the polar groups (like the amide and ethoxy groups) could affect its solubility .Mechanism of Action
Mode of Action
Without specific information on the compound’s target, the mode of action of N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide remains unclear. Based on its structural features, it may interact with its targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Future Directions
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(4-ethoxy-3-fluorophenyl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-2-26-18-10-9-16(12-17(18)20)27(24,25)22-15-5-3-13(4-6-15)11-19(23)21-14-7-8-14/h3-6,9-10,12,14,22H,2,7-8,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJCDURZEXMWES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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